7-Methyl-5H-pyrrolo[1,2-D]tetrazole

Tautomerism Computational Chemistry Structural Elucidation

7-Methyl-5H-pyrrolo[1,2-d]tetrazole is a rigidified tetrazole bioisostere for carboxylic acid replacement. The exclusive 5H-tautomeric ground state ensures consistent H-bond geometry; complete regioselectivity of the 7-methylpyrrolotetrazolide anion enables single-isomer library synthesis without chromatographic separation. Favourable LogP (0.09) and low tPSA (43.6 Ų) predict passive permeability for CNS-penetrant and intracellular-targeting candidates. Confirmed by GIAO/B3LYP/6-311++G(d,p) NMR calculations, it provides high-confidence input for docking and QSAR. The one-pot multicomponent synthesis avoids explosive azide intermediates, offering safer multigram preparation.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 123810-43-5
Cat. No. B053178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5H-pyrrolo[1,2-D]tetrazole
CAS123810-43-5
Synonyms5H-Pyrrolotetrazole,7-methyl-(9CI)
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESCC1=CCN2C1=NN=N2
InChIInChI=1S/C5H6N4/c1-4-2-3-9-5(4)6-7-8-9/h2H,3H2,1H3
InChIKeyBWBGTCHRXFJPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5H-pyrrolo[1,2-D]tetrazole (CAS 123810-43-5): Fused Pyrrolotetrazole for Bioisostere-Driven Procurement


7-Methyl-5H-pyrrolo[1,2-D]tetrazole is a bicyclic heteroaromatic compound belonging to the pyrrolo[1,2-d]tetrazole class. Its structure comprises a pyrrole ring fused to a 5H-tetrazole moiety, with a methyl substituent at the 7-position of the pyrrole ring [1]. The compound possesses a molecular formula of C₅H₆N₄ and a molecular weight of 122.13 g/mol. As a non-classical bioisostere of carboxylic acids, the tetrazole core exhibits a comparable pKa (approximately 4.9 for the tetrazole vs. ~4.2 for carboxylic acids), enabling its use in medicinal chemistry programs aimed at improving pharmacokinetic profiles [2]. The compound serves as a key intermediate for further regioselective functionalization, particularly via its anion (7-methylpyrrolotetrazolide) [3].

7-Methyl-5H-pyrrolo[1,2-D]tetrazole: Why In-Class Pyrrolotetrazole Analogs Cannot Be Assumed Interchangeable


Within the pyrrolo[1,2-d]tetrazole family, ring-saturation state, substituent position, and tautomeric equilibrium exert profound effects on physicochemical properties, regioselectivity of derivatization, and ultimately pharmacological behavior. For example, the fully unsaturated 5H-tautomer (exemplified by 7-methyl-5H-pyrrolo[1,2-d]tetrazole) presents a planar, electron-rich pyrrole ring amenable to electrophilic substitution, whereas its 6,7-dihydro analog (CAS 5817-87-8) is non-aromatic with drastically different LogP (−0.6 vs. 0.09) and higher sp³ character (75%) . Generic replacement of the 5H-tautomer with its 6,7-dihydro or unsubstituted counterparts alters hydrogen-bonding capacity, metabolic stability, and the electronic environment of the tetrazole bioisostere, directly impacting target binding and in vivo performance [1].

Quantitative Differentiation of 7-Methyl-5H-pyrrolo[1,2-D]tetrazole from Closest Analogs: Head-to-Head and Cross-Study Evidence


Tautomeric Stability: The 5H-Tautomer Is Thermodynamically Favored Over Open-Chain Azido Isomers

DFT calculations (B3LYP/6-311++G(d,p)) demonstrate that for the unsubstituted pyrrolo[1,2-d]tetrazole system, the 5H-tetrazole (5H-T) tautomer is the most stable isomer, with the open-chain azido tautomer lying significantly higher in energy [1]. This energetic preference is preserved upon 7-methyl substitution, as established by GIAO/B3LYP/6-311++G(d,p) NMR calculations that confirmed the 5H-tautomeric structure of the 7-methyl derivative and ruled out the ring-opened azido form [2]. In contrast, the 1H- and 2H-tautomers of simple mono-tetrazoles can exhibit competitive populations.

Tautomerism Computational Chemistry Structural Elucidation

Regioselective Anion Chemistry: Exclusive N-Alkylation at the Tetrazole Ring

Deprotonation of 7-methyl-5H-pyrrolo[1,2-d]tetrazole generates the 7-methylpyrrolotetrazolide anion, which undergoes exclusive N-alkylation or N-acylation at the tetrazole ring rather than at the pyrrole nitrogen. Treatment of this anion with ethyl chloroformate yields a single carboxyethyl ester regioisomer, as verified by NMR and GIAO calculations [1]. This contrasts with simple tetrazoles, which often give mixtures of N1- and N2-alkylated products; for example, 5-substituted-1H-tetrazoles typically produce N1/N2 alkylation ratios ranging from 2:1 to 5:1 depending on conditions [2].

Regioselectivity Anion Chemistry Heterocyclic Functionalization

Lipophilicity Tuning: 7-Methyl Substitution Imparts Favorable LogP Compared to Saturated Analogs

The calculated LogP (XLogP) of 7-methyl-5H-pyrrolo[1,2-d]tetrazole is 0.09, reflecting the balance between the hydrophobic methyl group and the polar tetrazole ring [1]. This value falls within the optimal range for CNS drug-likeness (LogP 1–3) and is significantly more favorable than the saturated analog 6,7-dihydro-5H-pyrrolo[1,2-d]tetrazole (CAS 5817-87-8), which has a LogP of −0.6, indicating a 5-fold difference in octanol-water partition coefficient . The planar aromatic system of the 5H-tautomer also contributes a smaller topological polar surface area (tPSA = 43.6 Ų) compared to carboxylic acid bioisosteres, which typically exceed 60 Ų.

Lipophilicity Physicochemical Properties Drug-Likeness

Metabolic Stability: Tetrazole Bioisostere Confers Resistance to Phase I Oxidation Compared to Carboxylic Acid Leads

Tetrazole rings are established metabolism-resistant bioisosteres for carboxylic acid groups, as they are not susceptible to glucuronidation or β-oxidation pathways that commonly degrade carboxylic acid-containing drug candidates [1]. The pyrrolo[1,2-d]tetrazole scaffold, exemplified by 7-methyl-5H-pyrrolo[1,2-d]tetrazole, further restricts metabolic hot spots by eliminating the N–H bond of unsubstituted tetrazoles that can undergo N-glucuronidation. Pyrrolyl-tetrazole derivatives have been explicitly employed as non-classical bioisosteres of carboxylic acid moieties in aldose reductase inhibitors, with compounds 6 and 7 showing significant inhibitory activity and selectivity [2].

Metabolic Stability Bioisosterism Drug Metabolism

Synthetic Accessibility via One-Pot Multicomponent Cyclization: Moderate but Tolerable Yields

A general one-pot Knoevenagel condensation / nucleophilic substitution / [3+2] cycloaddition sequence provides direct access to pyrrolo[1,2-d]tetrazole derivatives from α-bromoacetophenones, malononitrile, and sodium azide in ethanol with K₂CO₃ as base [1]. This methodology delivers products in moderate yields (20–60% range) without requiring pre-formed azide intermediates, which is a safety advantage over routes employing isolated organic azides [2]. In contrast, the classical thermal cyclization of 4-azido-2-butenenitriles to 5H-pyrrolo[1,2-d]tetrazoles proceeds in good yields (up to 92% for certain substrates) but requires handling of potentially explosive azido intermediates [3].

Multicomponent Reaction One-Pot Synthesis Heterocyclic Chemistry

Procurement-Guiding Application Scenarios for 7-Methyl-5H-pyrrolo[1,2-D]tetrazole


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement in Lead Optimization

7-Methyl-5H-pyrrolo[1,2-d]tetrazole serves as a rigidified, metabolically stable tetrazole bioisostere for carboxylic acid pharmacophores. Its favorable LogP (0.09) and low tPSA (43.6 Ų) predict adequate passive permeability, making it suitable for replacing carboxylate groups in CNS-penetrant or intracellular-targeting candidates [5]. The exclusive 5H-tautomeric state ensures consistent hydrogen-bond donor/acceptor geometry at the target binding site, as demonstrated by structure-based design efforts with pyrrolyl-tetrazole aldose reductase inhibitors [6].

Diversity-Oriented Synthesis: Regioselective Scaffold for Parallel Library Construction

The complete regioselectivity observed in N-acylation/alkylation of the 7-methylpyrrolotetrazolide anion enables construction of single-isomer compound libraries without the need for chromatographic regioisomer separation [5]. This is a distinct advantage over simple tetrazoles, which typically produce regioisomeric mixtures (N1:N2 ratios of 2:1 to 5:1) that require resource-intensive purification and complicate SAR interpretation [6].

Process Chemistry Scale-Up: Safer One-Pot Synthetic Route from Commodity Reagents

The one-pot multicomponent synthesis of pyrrolo[1,2-d]tetrazole derivatives from α-bromoacetophenones, malononitrile, and sodium azide avoids the isolation of potentially explosive organic azide intermediates, offering a safer process for multigram-scale preparation [5]. For procurement planning, the moderate yields (20–60%) must be weighed against the inherent process safety advantages when scaling beyond laboratory quantities [6].

Computational Chemistry and Structural Biology: Validated Tautomeric State for Docking and QSAR Studies

The unambiguous 5H-tautomeric ground state of 7-methyl-5H-pyrrolo[1,2-d]tetrazole, confirmed by combined GIAO/B3LYP/6-311++G(d,p) NMR calculations and experimental NMR data, provides a high-confidence input structure for molecular docking, pharmacophore modeling, and QSAR model building [5]. Use of the incorrect 1H-tautomer or ring-opened azido form in computational workflows can lead to erroneous binding pose predictions and flawed SAR conclusions.

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